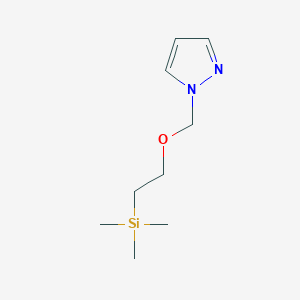
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol
Übersicht
Beschreibung
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole is an organosilicon compound that features a pyrazole ring substituted with a 2-(trimethylsilyl)ethoxy)methyl group
Wissenschaftliche Forschungsanwendungen
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole has several scientific research applications:
Chemistry: Used as a protecting group for hydroxyl and amino groups in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other organosilicon compounds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole typically involves the reaction of 1H-pyrazole with 2-(trimethylsilyl)ethoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran or dimethylformamide at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the trimethylsilyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while reduction can produce pyrazole derivatives with reduced functional groups .
Wirkmechanismus
The mechanism of action of 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can enhance the compound’s stability and lipophilicity, facilitating its interaction with biological membranes and enzymes. The pyrazole ring can engage in hydrogen bonding and π-π interactions with target proteins, modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazole
- 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-indazole
- 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrole
Uniqueness
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and stability profiles, making it suitable for specific applications in synthesis and research .
Eigenschaften
IUPAC Name |
trimethyl-[2-(pyrazol-1-ylmethoxy)ethyl]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2OSi/c1-13(2,3)8-7-12-9-11-6-4-5-10-11/h4-6H,7-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIPXBTCPQJIXTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00576159 | |
| Record name | 1-{[2-(Trimethylsilyl)ethoxy]methyl}-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00576159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133560-57-3 | |
| Record name | 1-{[2-(Trimethylsilyl)ethoxy]methyl}-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00576159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole useful in organic synthesis?
A1: 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole serves as a protected form of pyrazole. The [2-(trimethylsilyl)ethoxy]methyl group acts as a protecting group for the nitrogen atom in the pyrazole ring []. This is particularly important because it allows for selective reactions at other positions of the pyrazole ring, which would otherwise be impossible due to the reactivity of the nitrogen atom.
Q2: How is the protecting group removed from 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole after a reaction?
A2: The [2-(trimethylsilyl)ethoxy]methyl protecting group can be easily removed under either acidic or basic conditions. Treatment with aqueous ethanolic hydrochloric acid or anhydrous tetrabutylammonium fluoride effectively cleaves the protecting group, yielding the desired substituted pyrazole derivative [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


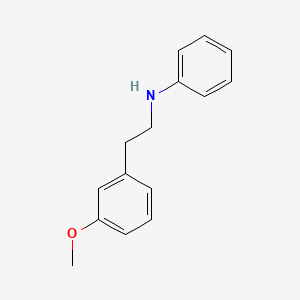
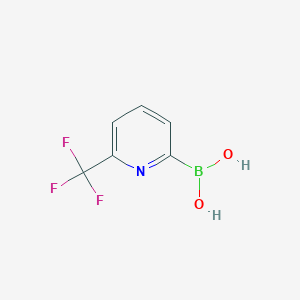
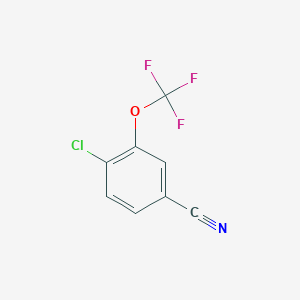
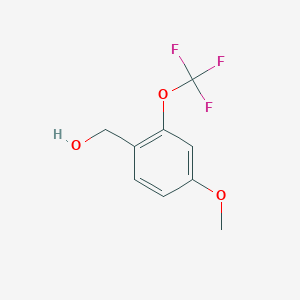





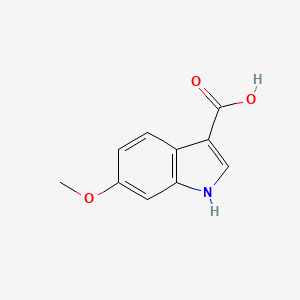
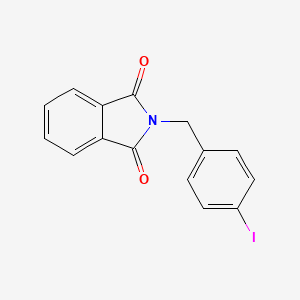
![Thieno[3,2-c]pyridin-4-amine](/img/structure/B1356683.png)
![3-(Trifluoromethyl)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B1356684.png)
![2-Azabicyclo[3.1.0]hexane](/img/structure/B1356685.png)
